molecular formula C41H53N3O8 B093103 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid CAS No. 17304-65-3

2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid

Cat. No. B093103
CAS RN: 17304-65-3
M. Wt: 715.9 g/mol
InChI Key: JNRIODYOJBONQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. DAPT was first synthesized in 1999 and has since become a popular tool for investigating the Notch signaling pathway.

Scientific Research Applications

2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is primarily used as a tool for investigating the Notch signaling pathway. Notch signaling is a highly conserved pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Dysregulation of the Notch pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound inhibits the γ-secretase enzyme, which is responsible for the cleavage of the Notch receptor. By inhibiting γ-secretase, this compound blocks Notch signaling and allows researchers to investigate the effects of Notch inhibition on various biological processes.

Mechanism of Action

2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits the γ-secretase enzyme by binding to the active site of the enzyme. This prevents the cleavage of the Notch receptor, which is necessary for the activation of the Notch signaling pathway. By blocking Notch signaling, this compound can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits the growth and proliferation of cancer cells. In neural stem cells, this compound promotes differentiation and inhibits self-renewal. In endothelial cells, this compound inhibits angiogenesis and promotes apoptosis. These effects are all mediated through the inhibition of the Notch signaling pathway.

Advantages and Limitations for Lab Experiments

2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has several advantages as a tool for investigating the Notch signaling pathway. It is a small molecule inhibitor that is easy to use and has a well-established synthesis method. It is also highly specific for the γ-secretase enzyme and does not affect other signaling pathways. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of the Notch pathway and can induce apoptosis in cells that rely on Notch signaling for survival. This can make it difficult to study the effects of Notch inhibition on specific biological processes.

Future Directions

There are several future directions for the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in scientific research. One area of interest is the role of Notch signaling in cancer stem cells. Cancer stem cells are a subpopulation of cells within tumors that are thought to be responsible for tumor initiation, growth, and metastasis. Notch signaling has been implicated in the maintenance of cancer stem cells, and this compound has been shown to inhibit the growth and proliferation of cancer stem cells. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer. This compound has been shown to enhance the efficacy of chemotherapy drugs in several types of cancer, and further research is needed to determine the optimal combination of drugs for specific types of cancer. Finally, there is interest in the use of this compound in the treatment of Alzheimer's disease. Notch signaling has been implicated in the pathogenesis of Alzheimer's disease, and this compound has been shown to improve cognitive function in animal models of the disease. Further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion
This compound is a small molecule inhibitor that is widely used in scientific research for investigating the Notch signaling pathway. Its well-established synthesis method, specificity for the γ-secretase enzyme, and ability to induce apoptosis in cancer cells make it a valuable tool for studying the effects of Notch inhibition on various biological processes. While there are limitations to using this compound in lab experiments, there are also several future directions for its use in the treatment of cancer, Alzheimer's disease, and other diseases.

Synthesis Methods

The synthesis of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid involves a multi-step process that begins with the reaction of N-acetyl-4-dodecylaniline with ethyl 4-chloroacetoacetate to form the intermediate compound, 2-(N-acetyl-4-dodecylanilino)-4-chloro-4-oxobutanoic acid. This intermediate compound is then reacted with 4-methoxy-3-nitroaniline to form the final product, this compound. The synthesis method of this compound is well-established and has been described in detail in several scientific publications.

properties

CAS RN

17304-65-3

Molecular Formula

C41H53N3O8

Molecular Weight

715.9 g/mol

IUPAC Name

2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C41H53N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-30-16-21-33(22-17-30)44(29(2)45)36(41(49)50)27-39(47)42-32-20-25-38(52-4)35(26-32)43-40(48)28-37(46)31-18-23-34(51-3)24-19-31/h16-26,36H,5-15,27-28H2,1-4H3,(H,42,47)(H,43,48)(H,49,50)

InChI Key

JNRIODYOJBONQO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=CC(=C(C=C2)OC)NC(=O)CC(=O)C3=CC=C(C=C3)OC)C(=O)O)C(=O)C

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=CC(=C(C=C2)OC)NC(=O)CC(=O)C3=CC=C(C=C3)OC)C(=O)O)C(=O)C

Other CAS RN

17304-65-3

Origin of Product

United States

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